molecular formula C10H11ClO4S B2643694 Ethyl 4-[(chlorosulfonyl)methyl]benzoate CAS No. 446847-82-1

Ethyl 4-[(chlorosulfonyl)methyl]benzoate

Cat. No.: B2643694
CAS No.: 446847-82-1
M. Wt: 262.7
InChI Key: QIYYMJAPJWLWKV-UHFFFAOYSA-N
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Description

Ethyl 4-[(chlorosulfonyl)methyl]benzoate is an organic compound with the molecular formula C10H11ClO4S and a molecular weight of 262.71 g/mol . It is a derivative of benzoic acid and contains a chlorosulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(chlorosulfonyl)methyl]benzoate can be synthesized through several methods. One common method involves the reaction of ethyl 4-formylbenzoate with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the proper formation of the chlorosulfonyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to achieve the desired purity and yield. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(chlorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted benzoates.

    Reduction Reactions: Sulfonyl derivatives.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

Ethyl 4-[(chlorosulfonyl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(chlorosulfonyl)methyl]benzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein modification research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(chlorosulfonyl)benzoate
  • Methyl 4-(chlorosulfonyl)benzoate
  • 4-Chlorosulfonylbenzoic acid ethyl ester

Uniqueness

Ethyl 4-[(chlorosulfonyl)methyl]benzoate is unique due to the presence of the chlorosulfonyl group attached to the benzene ring, which imparts specific reactivity and properties. This makes it distinct from other benzoate derivatives and useful in specialized chemical reactions and research applications .

Properties

IUPAC Name

ethyl 4-(chlorosulfonylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-2-15-10(12)9-5-3-8(4-6-9)7-16(11,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYYMJAPJWLWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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